N-[(2,6-difluorophenyl)methyl]cyclopropanamine
Description
N-[(2,6-Difluorophenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a 2,6-difluorophenylmethyl substituent. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.2 g/mol. The compound’s structure combines a cyclopropane ring—a strained three-membered carbon system—with a benzyl group substituted with fluorine atoms at the 2- and 6-positions. This structural motif is significant in medicinal chemistry, as fluorinated aromatic rings often enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJAYNMZLKUGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255375 | |
| Record name | N-Cyclopropyl-2,6-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-37-8 | |
| Record name | N-Cyclopropyl-2,6-difluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625437-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-2,6-difluorobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiplatelet Agents
N-[(2,6-difluorophenyl)methyl]cyclopropanamine serves as an intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication. Ticagrelor is used to reduce the risk of heart attacks and strokes in patients with acute coronary syndromes. The compound’s ability to inhibit platelet aggregation makes it critical in cardiovascular therapies .
Table 1: Synthesis Pathway of Ticagrelor Analogues
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Trimethyl sulfoxonium iodide | Formation of cyclopropane derivative |
| 2 | Hydrolysis | Hydrochloric acid | Isolation of hydrochloride salt |
| 3 | Coupling | Various aryl groups | Synthesis of ticagrelor analogues |
Antibacterial Activity
Recent studies have indicated that ticagrelor and its analogues exhibit antibacterial properties against certain Gram-positive bacteria. This opens avenues for exploring this compound as a scaffold for developing new antibacterial agents .
Clinical Trials
In clinical settings, ticagrelor has undergone extensive testing for efficacy and safety. For instance, Phase II trials demonstrated that patients receiving ticagrelor showed significant reductions in major cardiovascular events compared to those on standard therapies . The implications for this compound are profound as it represents a class of compounds that could be further optimized for better therapeutic profiles.
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can enhance its potency and selectivity for target enzymes. For example, variations at the cyclopropane ring or substitutions on the aromatic moiety significantly impact the compound's biological activity .
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Fluorine substituents may increase lipophilicity compared to nitro groups, influencing membrane permeability.
- Complexity : Compound 9’s naphthyridine-carboxamide scaffold introduces aromatic bulk, likely enhancing target binding but reducing synthetic accessibility compared to simpler benzyl derivatives.
Key Observations :
- Therapeutic Potential: Compound 9 demonstrates anti-parasitic activity against Human African Trypanosomiasis (HAT), highlighting how structural complexity (e.g., naphthyridine core) can confer target specificity.
Research Findings and Implications
- Substituent-Driven Activity : The 2,6-difluorophenyl group in the target compound may balance lipophilicity and metabolic stability better than nitro groups, which are prone to reduction and mutagenicity.
- Synthetic Feasibility : Simple benzyl-cyclopropanamine derivatives (e.g., the target compound) are more synthetically accessible than polycyclic systems like Compound 9, making them attractive for early-stage drug discovery.
- Unanswered Questions: The biological activity of this compound remains uncharacterized in the provided evidence.
Biological Activity
N-[(2,6-difluorophenyl)methyl]cyclopropanamine is an organic compound characterized by its cyclopropanamine structure, which is substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme interactions.
Chemical Structure and Properties
- Molecular Formula : C10H11F2N
- Molecular Weight : Approximately 185.20 g/mol
- Functional Groups : Cyclopropane ring, amine group, difluorophenyl group
The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and neurotransmitter receptors. The difluorophenyl group is believed to enhance binding affinity to specific targets, potentially leading to therapeutic effects in various conditions.
Potential Targets:
- Neurotransmitter Receptors : Interactions with serotonin and dopamine receptors suggest implications for mood regulation and treatment of anxiety or depression.
- Enzymatic Pathways : Preliminary studies indicate that this compound may modulate specific biochemical pathways by interacting with enzymes involved in metabolic processes.
Research Findings
Recent studies have explored the pharmacological potential of this compound. Here are some key findings:
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
- Binding Affinity Studies : Structure-activity relationship (SAR) studies suggest that modifications to the difluorophenyl group can significantly alter binding affinities to target receptors .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-[(2,4-difluorophenyl)methyl]cyclopropanamine | Cyclopropanamine | Different fluorination pattern affecting activity |
| N-(3-Fluorophenyl)cyclopropanamine | Cyclopropanamine | Single fluorine atom reduces lipophilicity |
| N-(2-Fluorophenyl)cyclopropanamine | Cyclopropanamine | Variation in substitution pattern influences binding |
The unique positioning of the fluorine atoms in this compound may enhance its reactivity and biological activity compared to other derivatives.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of various cyclopropanamine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition was linked to alterations in metabolic pathways essential for parasite survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2,6-difluorophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. For example, coupling 2,6-difluorobenzyl derivatives with cyclopropanamine precursors under basic conditions (e.g., using triethylamine in dichloromethane) can yield the target compound. Reaction optimization may involve adjusting stoichiometry, temperature (room temperature to 60°C), and catalysts (e.g., propylphosphonic anhydride) to improve yields . Purification via column chromatography or recrystallization is critical to isolate the product.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Advanced spectroscopic techniques are essential:
- NMR Spectroscopy : , , and NMR confirm regiochemistry and fluorine substitution patterns.
- LCMS (ESI) : Validates molecular weight and purity (e.g., m/z = 350.3 [M + H]+ observed in related syntheses) .
- Chiral HPLC or X-ray crystallography : Resolve stereochemistry, particularly if chiral centers are present (e.g., cyclopropane ring conformation) .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Stability studies under varying pH, temperature, and light exposure (e.g., ICH guidelines) can identify degradation products. Mass spectrometry and IR spectroscopy further characterize degradation pathways .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?
- Methodological Answer : SAR studies focus on modifying the cyclopropane ring, fluorophenyl group, and amine functionality:
- Fluorine Substitution : The 2,6-difluorophenyl group enhances metabolic stability and target binding (e.g., kinase inhibition observed in pyrazolo[1,5-a]pyrimidine derivatives) .
- Cyclopropane Rigidity : Reduces conformational flexibility, improving affinity for hydrophobic binding pockets. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like CDK2 .
- Amine Functionalization : Methylation or acetylation alters solubility and bioavailability.
Q. How do researchers address enantiomeric purity challenges in chiral cyclopropanamine derivatives?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen) ensures enantioselectivity. Chiral stationary phase HPLC (CSP-HPLC) with amylose or cellulose columns resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .
Q. What computational methods predict the metabolic stability and toxicity profile of this compound?
- Methodological Answer :
- In Silico Tools : SwissADME or ADMET Predictor estimates metabolic sites (e.g., cytochrome P450-mediated oxidation).
- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity or mutagenicity.
- Experimental Validation : Microsomal stability assays (human liver microsomes) and Ames tests confirm computational predictions .
Q. How is the compound’s interaction with biological targets validated experimentally?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., ) to purified proteins.
- Cellular Assays : Reporter gene assays or Western blotting assess target modulation (e.g., NF-κB inhibition in ).
- Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
